molecular formula C9H8O4 B1590754 Methyl 5-Formyl-2-hydroxybenzoate CAS No. 41489-76-3

Methyl 5-Formyl-2-hydroxybenzoate

Cat. No. B1590754
CAS RN: 41489-76-3
M. Wt: 180.16 g/mol
InChI Key: XJKWVPNWHOCFBR-UHFFFAOYSA-N
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Description

Methyl 5-Formyl-2-hydroxybenzoate is a research compound. Its molecular formula is C9H8O4 . It is also known as Methyl 5-Formylsalicylate .


Molecular Structure Analysis

The molecular weight of Methyl 5-Formyl-2-hydroxybenzoate is 180.16 g/mol . The InChI code is 1S/C9H8O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-5,11H,1H3 .


Physical And Chemical Properties Analysis

Methyl 5-Formyl-2-hydroxybenzoate has a molecular weight of 180.16 g/mol . Its InChI code is 1S/C9H8O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-5,11H,1H3 . It is usually stored at room temperature in an inert atmosphere .

Scientific Research Applications

Chemical Synthesis

Methyl 5-Formyl-2-hydroxybenzoate is involved in various chemical syntheses. An example is its use in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for the treatment of hyperproliferative and inflammatory disorders and cancer. The synthesis process starts with commercially available compounds and involves several steps, including condensation and hydrogenation (Kucerovy et al., 1997).

Pharmaceutical Applications

In pharmaceuticals, Methyl 5-Formyl-2-hydroxybenzoate derivatives like Methyl 4-hydroxybenzoate (commonly known as methyl paraben) are used as antimicrobial agents in personal care products and food preservatives. Studies involving crystal structure analysis, Hirshfeld surface analysis, and computational calculations have been conducted to understand its molecular interactions and pharmaceutical activity (Sharfalddin et al., 2020).

Photostabilization and Environmental Studies

Methyl 5-Formyl-2-hydroxybenzoate and its related compounds are studied for their role in photostabilization. For instance, methyl salicylate, a phenol-methylated ester related to Methyl 5-Formyl-2-hydroxybenzoate, has been investigated for its ability to generate and quench singlet molecular oxygen, a crucial factor in material degradation under light exposure (Soltermann et al., 1995).

Role in Biological Systems

Methyl 5-Formyl-2-hydroxybenzoate plays a role in various biological systems. For example, its derivative, hexyl 2-formyl-3-hydroxybenzoate, exhibits significant antifungal activity, as demonstrated in studies on the bulb mite Rhizoglyphus robini (Leal et al., 1990).

Safety And Hazards

Methyl 5-Formyl-2-hydroxybenzoate has a GHS07 signal word of warning . Hazard statements include H302, H315, and H319 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

methyl 5-formyl-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKWVPNWHOCFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559395
Record name Methyl 5-formyl-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-Formyl-2-hydroxybenzoate

CAS RN

41489-76-3
Record name Benzoic acid, 5-formyl-2-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41489-76-3
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Record name Methyl 5-formyl-2-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Formylsalicylate
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Synthesis routes and methods I

Procedure details

Heat a mixture of 5-formyl-2-hydroxy-benzoic acid (5.0 g, 30.09 mmol) concentrated sulfuric acid (5 mL) in methanol (100 mL) at reflux for 24 h. Cool the mixture to room temperature and concentrate under reduced pressure. Purify the resulting residue by chromatography over silica gel, eluting with hexanes/ethyl acetate (80:20), to provide the title compound as a colorless oil (4.28 g, 79%). 1H NMR (CDCl3, 300 MHz) δ 3.88 (s, 3H), 4.52 (bs, 1H), 7.05 (d, J=8.56 Hz, 1H), 7.84 (d, J=8.56 Hz, 1H), 8.40 (s, 1H), 9.85 (s, 1H); TLC Rf=0.34 (3:1 Hexanes/Ethyl Acetate).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

To a solution of 5-formyl-2-hydroxybenzoic acid (3 g, 18.06 mmol) in methanol (10 ml) was added H2SO4 (0.5 ml, 9.38 mmol). The solution was heated at 50° C. for 18 hours. The solution was cooled, and DCM (30 ml) and water (20 ml) were added. The organic layer was separated, washed with NaHCO3 (10 ml), dried (MgSO4) and the solvent removed in vacuo to yield the title compound as a yellow solid. 3.1 g.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-Formyl-2-hydroxy-benzoic acid (11.3 g) was dissolved in methanol (35 ml) and conc. sulfuric acid (3 ml). The mixture was heated at reflux for 40 h. Diethyl ether was added, and the mixture was poured into water. The organic layer was dried (MgSO4), filtered and concentrated in vacuo. The residue was dissolved in a mixture of dioxane (80 ml) and water (50 ml) and treated with 6N hydrochloric acid (2.5 ml). After 15 min., dioxane was removed in vacuo. The mixture was extracted with ethyl acetate. The organic layer was dried (MgSO4), filtered and concentrated in vacuo.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 54.6 g of 5-formylsalicylic acid, was added 500 mL of methanol, and then 36 mL of thionyl chloride was slowly added dropwise to the mixture. After the mixture was refluxed under heating for 5 hours, the solvents were distilled off. 600 mL of ethyl acetate and an aqueous sodium chloride solution were added to the mixture, to extract the organic phase, which was then dried over sodium sulfate, followed by distilling off the solvents, to give 58.7 g of methyl 5-formylsalicylate. 500 mL of acetone was added to this methyl ester, and then 67.6 g of potassium carbonate and 30 mL of methyl iodide were added to the mixture, which was then refluxed under heating for 6 hours. The precipitated salt was separated by filtration, and then the solvents were distilled off. Then, 200 mL of chloroform and 100 mL of an aqueous 5% potassium carbonate solution were added to the salt, to extract the organic phase, which was then dried over sodium sulfate, and then the solvents were distilled off. 100 mL of ethanol was added to the residue, and the precipitated crystals were collected by filtration, to give 14.5 g of methyl 5-formyl-2-methoxybenzoate. To the methyl 5-formyl-2-methoxybenzoate, was added 80 mL of methanol, and then gradually added 2.8 g of sodium borohydride under cooling with ice. The mixture was stirred at room temperature for 4 hours, and then the solvent was distilled off. Ethyl acetate and dilute hydrochloric acid were added to the residue, to extract the organic phase, which was then washed with an aqueous sodium chloride solution. Then, sodium sulfate was added, to dry the organic phase. The solvents were distilled off, to give 12.8 g of methyl 5-hydroxymethyl-2-methoxybenzoate. A solution prepared by dissolving 1.8 g of thionyl chloride and 1.8 g of 1,2,3-benzotriazole in 10 mL of methylene chloride was added to a solution prepared by adding 10 mL of methylene chloride to 2 g of methyl 5-hydroxymethyl-2-methoxybenzoate. The precipitated depositions were separated by filtration, and then an aqueous sodium chloride solution was added thereto, to wash the organic phase, which was then dried by adding sodium sulfate, followed by distilling solvents, to give 2 g of methyl 5-chloromethyl-2-methoxybenzoate. To the resulting product, were added 20 mL of acetone and 920 mg of selenourea. The mixture was refluxed under heating for one hour and then cooled with ice. The precipitated crystals were collected by filtration. To 3.8 g of the resulting crystals were added 2.42 g of methyl 5-chloromethyl-2-methoxybenzoate and 100 mL of acetone. Then, a solution prepared by dissolving 1.27 g of potassium hydroxide in 10 mL of water was added dropwise to the mixture, which was then stirred at room temperature for 0.5 hours, followed by distilling the solvents off. Ethyl acetate and an aqueous sodium chloride solution were added thereto, to extract the organic phase, which was then dried over magnesium sulfate, followed by distilling the solvents off. The residue was purified by silica gel column chromatography, to give 3.7 g of Exemplified compound 65.
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-Formyl-2-hydroxybenzoate
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Methyl 5-Formyl-2-hydroxybenzoate
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Reactant of Route 4
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Methyl 5-Formyl-2-hydroxybenzoate
Reactant of Route 5
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Methyl 5-Formyl-2-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-Formyl-2-hydroxybenzoate

Citations

For This Compound
31
Citations
KR Valasani, G Hu, MO Chaney… - Chemical biology & drug …, 2013 - Wiley Online Library
… 6-fluorobenthiazole amine, methyl 5-formyl-2-hydroxybenzoate, and DMP was considered a … a mixture of urea/thiourea and methyl 5-formyl-2-hydroxybenzoate in ethanol under reflux to …
Number of citations: 87 onlinelibrary.wiley.com
T Boyiri, MK Safo, RE Danso-Danquah, J Kister… - Biochemistry, 1995 - ACS Publications
… Methyl 5-formyl-2-hydroxybenzoate (MFSA)(4.0 g, 22 mmol), ethylene glycol (12 mL, 88 mmol), p-toluenesulfonic acid monohydrate (1.20 g), and toluene (100 mL) were charged into a …
Number of citations: 54 pubs.acs.org
D Pfeifer, A Russegger, I Klimant, SM Borisov - Sensors and Actuators B …, 2020 - Elsevier
… b1 was prepared analogously to a1, using methyl 5-formyl-2-hydroxybenzoate 1 (51.0 mg, 0.283 mmol, 1 eq), 5-chloro-3-phenyl-1,4-dihydroindeno[1,2-b] pyrrole b (152.8 mg, 0.575 …
Number of citations: 39 www.sciencedirect.com
S Shrestha, BR Bhattarai, B Kafle, KH Lee… - Bioorganic & medicinal …, 2008 - Elsevier
Disalicylic acid derivatives with stilbene and bis-styrylbenzene skeleton were synthesized as PTP1B inhibitors. The most potent in this series exhibited a submicromolar IC 50 value. …
Number of citations: 22 www.sciencedirect.com
S Boutin, D Poirier - Magnetochemistry, 2018 - mdpi.com
… Methyl-5-formyl-2-hydroxybenzoate (3) was first stirred with magnesium perchlorate (1 equiv) to allow its activation by the salt acting as a Lewis acid, and then 6-methoxy-benzo[d]…
Number of citations: 5 www.mdpi.com
T Gan, Y Wang, M Zhao, J Wu, J Yang… - Drug Design …, 2016 - Taylor & Francis
Early metastasis is still the most recalcitrant factor in the treatment of lung cancer patients. By analyzing the structures and comparing the docking scores of the known pharmacophores, …
Number of citations: 7 www.tandfonline.com
C Shan, W Hui, H Li, Z Wang, C Guo, R Peng… - …, 2020 - Wiley Online Library
… To a solution of methyl 5-formyl-2-hydroxybenzoate (1) (10 mmol) and substituted benzyl bromide (30 mmol) in DMF (3 mL), K 2 CO 3 (30 mmol) was added. The mixture was heated to …
DJ Abraham, MK Safo, T Boyiri… - Biochemistry, 1995 - ACS Publications
… (A) Methyl 5-Formyl-2-hydroxybenzoate (MFSA). A solution of 5-formylsalicylic acid (5-FSA) (5.0 g, 30 mmol) and concentratedsulfuric acid (4 mL, 71 mmol) in methanol (50 mL) was …
Number of citations: 59 pubs.acs.org
D Larsen, A Jeppesen, C Kleinlein… - The Journal of Organic …, 2017 - ACS Publications
… Methyl 5-formyl-2-hydroxybenzoate (2.31 g, 12.8 mmol) was dissolved in CH 2 Cl 2 /methanol (1:1, 90 mL), and benzyl bromide (7 mL, 0.06 mol) and K 2 CO 3 (9.56 g, 69 mmol) were …
Number of citations: 4 pubs.acs.org
FSA Aldawsari - 2016 - era.library.ualberta.ca
Resveratrol is a natural compound found in grapes and berries and is among other constituents of red wine. This polyphenol has been studied and extensively reported in the literature. …
Number of citations: 1 era.library.ualberta.ca

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